

An In-depth Technical Guide to (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3R,4R)-4-aminooxolan-3-ol

Cat. No.: B568855

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxolan-3-ol, a chiral aminotetrahydrofuran derivative, is a valuable building block in medicinal chemistry and drug discovery. Its stereospecific structure makes it a key intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the identifiers, physicochemical properties, and available technical data for this compound. While detailed experimental protocols and specific biological activity data for this particular stereoisomer are not extensively reported in peer-reviewed literature, this guide compiles available information and provides context based on related aminotetrahydrofuran derivatives, offering insights into its potential applications and synthetic strategies.

Chemical Identifiers and Physicochemical Properties

(3R,4R)-4-aminooxolan-3-ol is a well-characterized chemical entity with multiple identifiers across various databases. The primary CAS number for this specific stereoisomer is 153610-11-8.^{[1][2]} A comprehensive list of its identifiers and computed physicochemical properties is presented in the tables below.

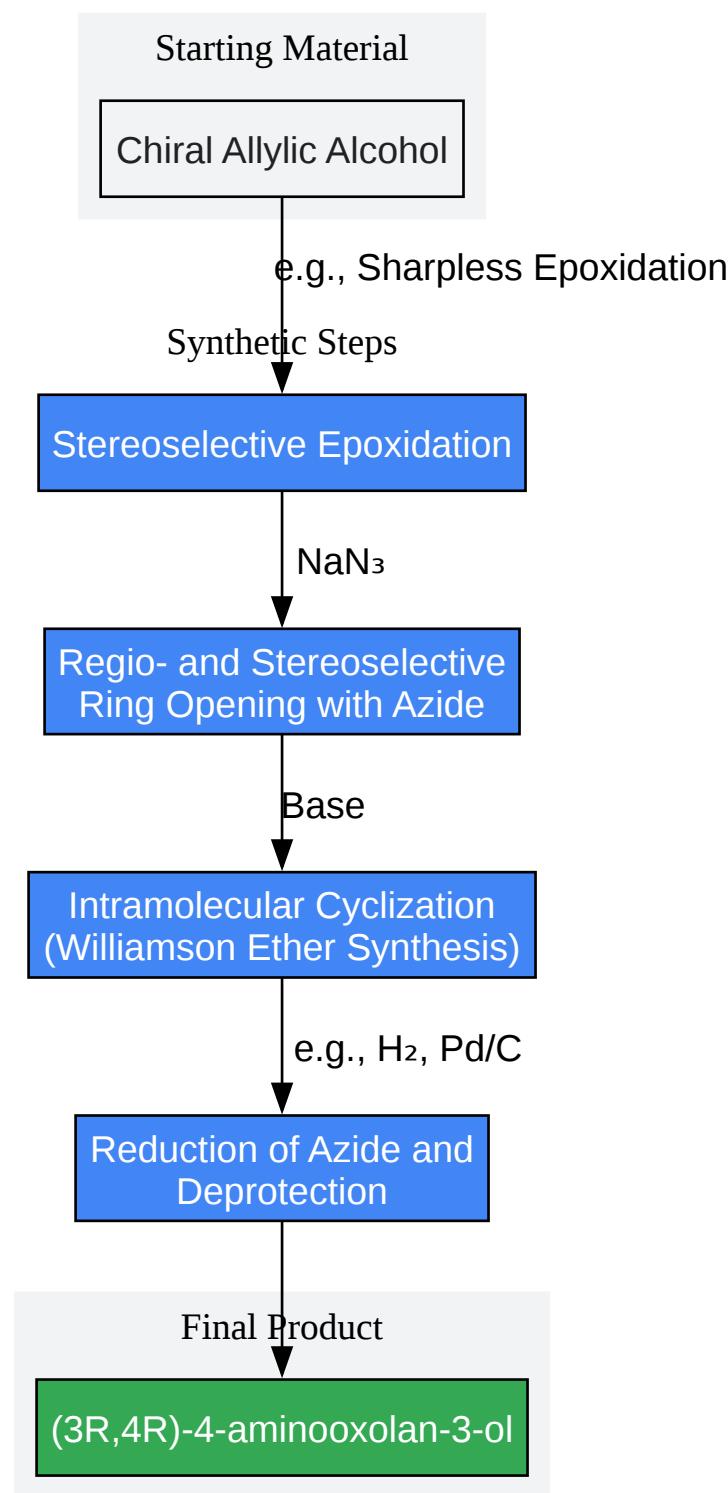
Table 1: Chemical Identifiers for (3R,4R)-4-aminooxolan-3-ol

Identifier Type	Value	Source(s)
CAS Number	153610-11-8	[1] [2]
535936-61-9 (for racemate)	[2]	
IUPAC Name	(3R,4R)-4-aminooxolan-3-ol	[2]
Synonyms	(3R,4R)-4-aminotetrahydrofuran-3-ol, cis-4-Aminotetrahydrofuran-3-ol	[2]
Molecular Formula	C ₄ H ₉ NO ₂	[1] [2]
InChI	InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1	[2]
InChIKey	HQVKXDYSIGDGSY-DMTCNVIQSA-N	[2]
SMILES	C1--INVALID-LINK--O">C@HN	[2]
MDL Number	MFCD11108666	[1]

Table 2: Physicochemical Properties of **(3R,4R)-4-aminooxolan-3-ol**

Property	Value	Source(s)
Molecular Weight	103.12 g/mol	[1] [2]
Appearance	Light yellow to brown solid	[1]
Purity	≥97% (typical)	[1]
Storage Temperature	0-8 °C	[1]
XLogP3-AA	-1.6	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	0	[2]
Exact Mass	103.063328530 Da	[2]
Topological Polar Surface Area	55.5 Å ²	[2]

Synthesis and Experimental Protocols


A detailed, publicly available, step-by-step experimental protocol for the synthesis of **(3R,4R)-4-aminooxolan-3-ol** is not extensively documented in peer-reviewed scientific journals. However, the structure of the molecule suggests that its synthesis would follow established methodologies for the stereoselective preparation of substituted tetrahydrofurans. Information regarding its synthesis is most likely detailed within patent literature.

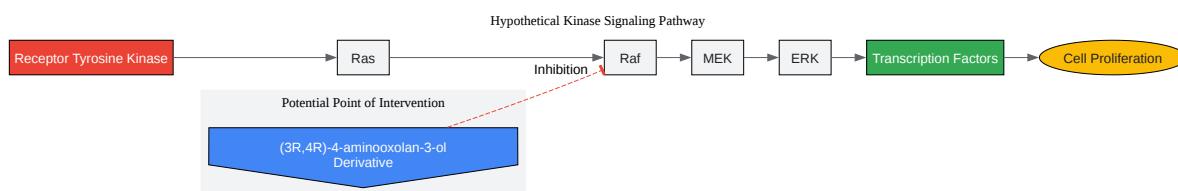
A generalized synthetic approach for aminotetrahydrofurans often involves the following key steps, as adapted from methodologies for related compounds:

- **Stereoselective Epoxidation:** Starting from a suitable achiral or chiral precursor, a stereoselective epoxidation reaction can be employed to introduce the desired stereochemistry at two adjacent carbon atoms.
- **Regio- and Stereoselective Ring Opening:** The epoxide is then opened with a nitrogen-containing nucleophile, such as an azide or a protected amine, to introduce the amino group with the correct stereochemistry.

- Cyclization: An intramolecular cyclization, often a Williamson ether synthesis, is then carried out to form the tetrahydrofuran ring.
- Deprotection: Finally, any protecting groups on the amino and hydroxyl functionalities are removed to yield the target compound.

Below is a conceptual workflow illustrating a plausible synthetic route.

[Click to download full resolution via product page](#)


Caption: A plausible synthetic workflow for **(3R,4R)-4-aminooxolan-3-ol**.

Potential Biological Activity and Signaling Pathways

Direct and specific biological activity data for **(3R,4R)-4-aminooxolan-3-ol** is limited in the public domain. However, the aminotetrahydrofuran scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of aminotetrahydrofuran have been investigated for a range of therapeutic applications, including as antiviral agents and kinase inhibitors.

The structural similarity of **(3R,4R)-4-aminooxolan-3-ol** to nucleoside analogues suggests that it could potentially act as an inhibitor of enzymes involved in nucleic acid metabolism, such as polymerases or nucleoside kinases. The stereochemistry of the amino and hydroxyl groups is critical for molecular recognition and binding to the active sites of such enzymes.

Given the interest in aminotetrahydrofuran derivatives as kinase inhibitors, it is plausible that **(3R,4R)-4-aminooxolan-3-ol** could be explored as a scaffold for the development of inhibitors targeting specific kinases involved in cellular signaling pathways. Kinases play a crucial role in a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. A hypothetical interaction with a kinase signaling pathway is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Data

While several suppliers of **(3R,4R)-4-aminooxolan-3-ol** indicate the availability of analytical data such as H-NMR, C-NMR, and HPLC upon request, this data is not readily available in the public domain. Researchers are advised to request certificates of analysis from their suppliers for detailed experimental parameters and spectra.

Conclusion

(3R,4R)-4-aminooxolan-3-ol is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While its specific biological activities and detailed synthetic protocols are not extensively documented in publicly accessible literature, its structural features suggest potential applications in areas such as antiviral and anticancer drug discovery. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3R,4R)-4-aminooxolan-3-ol 97% | CAS: 153610-11-8 | AChemBlock [achemblock.com]
- 2. (3R,4R)-4-Aminooxolan-3-ol | C4H9NO2 | CID 33746102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3R,4R)-4-aminooxolan-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b568855#3r-4r-4-aminooxolan-3-ol-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com